

6-Methoxybenzofuran-2-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-methoxybenzofuran-2-carboxylic Acid

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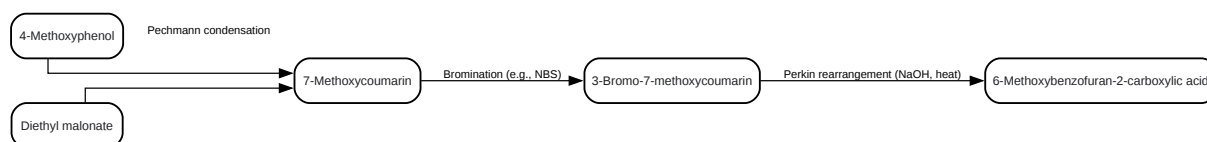
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic. Among its derivatives, **6-methoxybenzofuran-2-carboxylic acid** stands out as a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, including the methoxy group on the benzene ring and the carboxylic acid function on the furan ring, provide key handles for chemical modification to modulate physicochemical properties and biological activity. This guide delves into the synthesis, chemical properties, and burgeoning applications of **6-methoxybenzofuran-2-carboxylic acid** in the quest for new drugs.

Synthesis and Chemical Properties

While a specific, detailed experimental protocol for the direct synthesis of **6-methoxybenzofuran-2-carboxylic acid** is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous benzofuran-2-carboxylic acids. The Perkin rearrangement of a suitably substituted 3-halocoumarin is a well-established method for this transformation.

A proposed synthetic workflow is outlined below:



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Caption: Proposed synthesis of **6-methoxybenzofuran-2-carboxylic acid**.

Experimental Protocol (Proposed):

Step 1: Synthesis of 7-Methoxycoumarin

This step would likely involve a Pechmann condensation of 4-methoxyphenol with a suitable β -ketoester, such as ethyl acetoacetate, in the presence of a condensing agent like sulfuric acid.

Step 2: Bromination of 7-Methoxycoumarin

The resulting 7-methoxycoumarin would then be brominated at the 3-position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride, with a radical initiator like benzoyl peroxide.

Step 3: Perkin Rearrangement to **6-Methoxybenzofuran-2-carboxylic acid**

The final step involves the Perkin rearrangement of the 3-bromo-7-methoxycoumarin.^{[1][2][3][4][5]} This reaction is typically carried out by heating the halocoumarin with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide. The base catalyzes the hydrolytic opening of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring, yielding **6-methoxybenzofuran-2-carboxylic acid** after acidification. Microwave-assisted conditions have been shown to significantly reduce reaction times for this rearrangement.^{[3][4]}

Physicochemical Properties:

Property	Value
Molecular Formula	C ₁₀ H ₈ O ₄
Molecular Weight	192.17 g/mol
Appearance	Likely a solid
Solubility	Expected to be soluble in organic solvents like DMSO and methanol

Applications in Medicinal Chemistry

The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the 6-methoxy group can enhance metabolic stability and modulate receptor binding.

1. Anticancer Agents:

Derivatives of benzofuran-2-carboxylic acid have shown significant potential as anticancer agents.[6][7] The carboxylic acid moiety can act as a key pharmacophore, forming crucial interactions with biological targets. The general workflow for utilizing this building block in anticancer drug discovery is depicted below.



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Caption: Drug discovery workflow using the core scaffold.

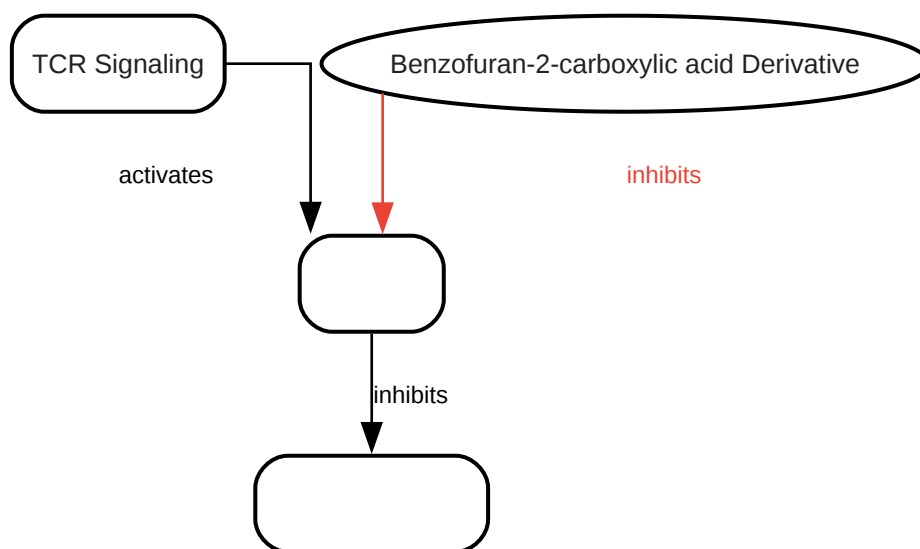
Studies have shown that the introduction of a 6-methoxy group can be beneficial for the antiproliferative activity of benzofuran derivatives against various cancer cell lines.[6] For instance, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives with a 6-methoxy group exhibited higher potency compared to their unsubstituted counterparts.[6]

Quantitative Data on Anticancer Activity of Benzofuran Derivatives:

Compound Class	Cancer Cell Line	IC ₅₀ (μM)
1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g)	HCT-116 (Colon)	0.87[6]
1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g)	HeLa (Cervical)	0.73[6]
1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g)	A549 (Lung)	0.57[6]
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9)	SQ20B (Head and Neck)	0.46[8]
6-HMA-benzofuran derivative (compound 5)	-	K _i = 88 nM (uPA inhibition)[8]

2. Enzyme Inhibitors:

The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimetic, leading to the design of inhibitors for protein tyrosine phosphatases like Lymphoid Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway and a target for cancer immunotherapy.[9] Inhibition of LYP can enhance T-cell activation and promote an anti-tumor immune response.



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Caption: Inhibition of LYP by benzofuran derivatives.

Derivatives of benzofuran-2-carboxylic acid have been developed as reversible inhibitors of LYP with K_i values in the low micromolar range.[9]

3. Anti-inflammatory and Other Activities:

Beyond cancer and immunotherapy, benzofuran derivatives have demonstrated a wide array of other biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The core structure serves as a template for generating libraries of compounds for screening against various therapeutic targets.

Conclusion

6-Methoxybenzofuran-2-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit proposed, synthesis and the array of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The demonstrated success of related scaffolds in approved drugs further underscores the potential of this chemical entity. Future exploration of derivatives of **6-methoxybenzofuran-2-carboxylic acid** is warranted to unlock its full therapeutic potential in oncology, immunology, and beyond.

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